(9R)-9-Amine-Cinchonan
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Overview
Description
“(9R)-9-Amine-Cinchonan” is a chiral building block that has been widely used in the synthesis of various chiral compounds. It has attracted significant attention due to its unique properties and potential applications in the field of organic chemistry. The molecular formula of “(9R)-9-Amine-Cinchonan” is C19H23N3 .
Synthesis Analysis
Primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids, such as “(9R)-9-Amine-Cinchonan”, are valuable catalysts used in the asymmetric functionalization of carbonyl compounds . There are two procedures for the synthesis of these primary amines. The first approach involves a Mitsunobu reaction to introduce an azide group, followed by reduction and hydrolysis . The second approach, which is more convenient for scale-up, involves the selective reduction of azides formed from the O-mesylated derivatives of quinine (QN) and quinidine (QD) .
Molecular Structure Analysis
The IUPAC name of “(9R)-9-Amine-Cinchonan” is ®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine . The InChI representation of the molecule is InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14 (13)11-18 (22)19 (20)16-7-9-21-17-6-4-3-5-15 (16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 .
Chemical Reactions Analysis
“(9R)-9-Amine-Cinchonan” and its derivatives are primarily used in the synthesis of various compounds and as catalysts in stereoselective reactions. For instance, primary amines derived from 9-amino (9-deoxy)epi cinchona alkaloids are valuable for asymmetric functionalization of carbonyl compounds .
Physical And Chemical Properties Analysis
The molecular weight of “(9R)-9-Amine-Cinchonan” is 293.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 293.189197746 g/mol . The topological polar surface area of the compound is 42.2 Ų . The heavy atom count of the compound is 22 .
properties
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIKKYERYJBJZ-YXUGBTPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314219 |
Source
|
Record name | (9R)-Cinchonan-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9R)-9-Amine-Cinchonan | |
CAS RN |
168960-96-1 |
Source
|
Record name | (9R)-Cinchonan-9-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168960-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9R)-Cinchonan-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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